molecular formula C6H10N2O B11812761 (R)-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile

(R)-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile

Cat. No.: B11812761
M. Wt: 126.16 g/mol
InChI Key: ZJKMVVGNSMLLAV-ZCFIWIBFSA-N
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Description

®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile is an organic compound with the molecular formula C7H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile typically involves the reaction of 3-hydroxypyrrolidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, allowing for better scalability and reproducibility compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the substituent introduced, such as ethers or esters.

Scientific Research Applications

®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Hydroxypyrrolidin-1-YL)propanenitrile
  • ®-(3-Hydroxypyrrolidin-1-YL)acetic acid

Uniqueness

®-2-(3-Hydroxypyrrolidin-1-YL)acetonitrile is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and interactions compared to similar compounds. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-[(3R)-3-hydroxypyrrolidin-1-yl]acetonitrile

InChI

InChI=1S/C6H10N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1,3-5H2/t6-/m1/s1

InChI Key

ZJKMVVGNSMLLAV-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC#N

Canonical SMILES

C1CN(CC1O)CC#N

Origin of Product

United States

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